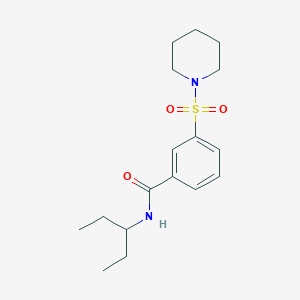
N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide, also known as N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)aniline (PSB-1115), is a synthetic compound that belongs to the class of sulfonylurea compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. The compound has shown promising results in preclinical studies and is currently being investigated for its pharmacological properties and mechanism of action.
Mechanism of Action
The mechanism of action of N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide is not fully understood. However, it is believed to act as a sulfonylurea compound, which stimulates insulin secretion by binding to the sulfonylurea receptor on pancreatic beta cells. It may also act on other receptors and signaling pathways involved in glucose metabolism and appetite regulation.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. In animal models, it has been shown to stimulate insulin secretion, improve glucose tolerance, and reduce food intake and body weight. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide in lab experiments include its potential therapeutic applications in various diseases, as well as its well-established synthesis method and pharmacological properties. However, limitations include the need for further investigation into its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide. These include investigating its potential therapeutic applications in diabetes, obesity, and cancer, as well as its mechanism of action and potential side effects. Other future directions include exploring its potential applications in other diseases and developing new analogs with improved pharmacological properties.
Synthesis Methods
The synthesis of N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide involves the reaction of 3-chloroaniline with piperidine and sodium sulfite to form 3-(1-piperidinylsulfonyl)aniline. This intermediate is then reacted with 1-ethylpropylamine and acetic anhydride to yield N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide.
Scientific Research Applications
N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, the compound has been shown to stimulate insulin secretion and improve glucose tolerance in animal models. It also has potential applications in the treatment of obesity, as it has been shown to reduce food intake and body weight in rodents. PSB-1115 has also been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-pentan-3-yl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-15(4-2)18-17(20)14-9-8-10-16(13-14)23(21,22)19-11-6-5-7-12-19/h8-10,13,15H,3-7,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJIHMSVNNIGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pentan-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

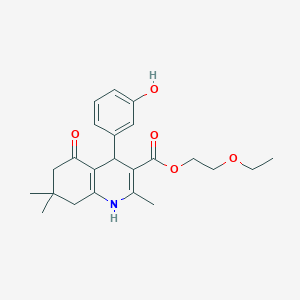
![N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4965815.png)
![2-[(dimethylamino)methyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4965821.png)
![4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4965826.png)

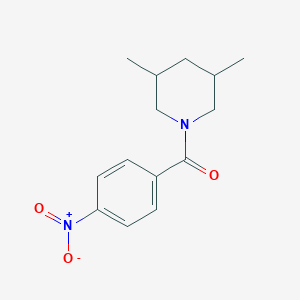

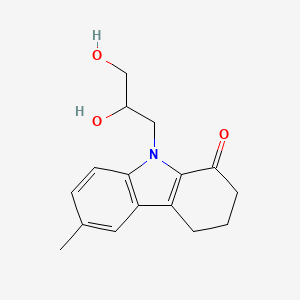
![5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965853.png)
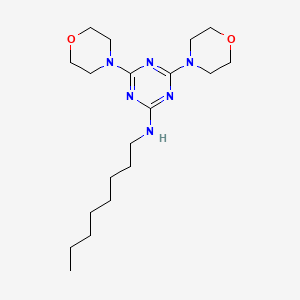
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4965868.png)

![N-[2-(benzylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4965880.png)
![10-(4-tert-butylbenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B4965893.png)